

# The Crystalline Structure of Poly(butylene adipate): An In-depth Technical Guide

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## Compound of Interest

Compound Name: Butane-1,4-diol;hexanedioic acid

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This technical guide provides a comprehensive overview of the crystalline structure of poly(butylene adipate) (PBA), a biodegradable aliphatic polyester of significant interest in the pharmaceutical and biomedical fields for applications such as drug delivery systems and biodegradable implants. Understanding the crystalline characteristics of PBA is crucial as it directly influences its mechanical properties, degradation rate, and drug release kinetics.

## Polymorphism in Poly(butylene adipate)

Poly(butylene adipate) is a semi-crystalline polymer that exhibits polymorphism, meaning it can exist in more than one crystalline form. The two primary crystalline modifications of PBA are designated as the  $\alpha$ -form and the  $\beta$ -form. The formation of these polymorphs is highly dependent on the crystallization temperature.<sup>[1][2][3]</sup>

- $\alpha$ -Form: This is the thermodynamically more stable form of PBA. It is typically formed when the polymer is crystallized from the melt at higher temperatures, generally above 31°C.<sup>[3][4]</sup> The  $\alpha$ -form has a monoclinic unit cell structure.<sup>[4]</sup>
- $\beta$ -Form: This is a metastable crystalline form that is kinetically favored at lower crystallization temperatures, typically below 29°C.<sup>[4]</sup> The  $\beta$ -form possesses an orthorhombic unit cell.<sup>[4]</sup>
- Mixed Crystalline Forms: In the intermediate temperature range, approximately between 29°C and 31°C, a mixture of both  $\alpha$  and  $\beta$  forms can coexist.<sup>[4]</sup>

The  $\beta$ -form can transform into the more stable  $\alpha$ -form upon heating. This transformation is a solid-state process that occurs below the melting point of the  $\alpha$ -form.[5]

## Quantitative Data on Crystalline Structure

The crystallographic parameters of the  $\alpha$  and  $\beta$  forms of poly(butylene adipate) have been determined through X-ray diffraction studies. The thermal properties, such as the melting temperature ( $T_m$ ) and enthalpy of fusion ( $\Delta H_m$ ), are crucial for understanding the processing and performance of PBA.

Parameter	$\alpha$ -Form	$\beta$ -Form	Reference
Crystal System	Monoclinic	Orthorhombic	[4]
Unit Cell Parameters			
a	6.73 Å	5.06 Å	[4]
b	7.94 Å	7.35 Å	[4]
c (fiber axis)	14.20 Å	14.67 Å	[4]
Thermal Properties			
Typical Melting Temperature ( $T_m$ )	~50-60°C	Lower than $\alpha$ -form	[1]

Note: The melting temperature can vary depending on the crystalline perfection and the heating rate during analysis.

## Experimental Protocols

The characterization of the crystalline structure of poly(butylene adipate) relies on several key analytical techniques. The following are detailed methodologies for these experiments.

### Wide-Angle X-ray Diffraction (WAXD)

WAXD is the primary technique for determining the crystalline structure and identifying the polymorphic form of PBA.

- Instrument: A wide-angle X-ray diffractometer equipped with a Cu K $\alpha$  radiation source ( $\lambda = 1.5406 \text{ \AA}$ ).
- Sample Preparation: PBA films are prepared by melt-pressing the polymer at a temperature above its melting point (e.g.,  $80^\circ\text{C}$ ) for a few minutes, followed by quenching to the desired isothermal crystallization temperature. The films are held at this temperature for a sufficient time to ensure complete crystallization. For analysis, the film is mounted on a sample holder.
- Experimental Conditions:
  - Voltage and Current: 40 kV and 30 mA.
  - Scan Range ( $2\theta$ ):  $10^\circ$  to  $40^\circ$ .
  - Scan Speed:  $2^\circ/\text{min}$ .
- Data Analysis: The resulting diffraction pattern will show characteristic peaks for the  $\alpha$  and/or  $\beta$  forms. The  $\alpha$ -form typically exhibits strong reflections at  $2\theta$  values around  $21.5^\circ$  and  $24.2^\circ$ , while the  $\beta$ -form shows prominent peaks at approximately  $21.9^\circ$  and  $22.7^\circ$ . The degree of crystallinity can be estimated by integrating the areas of the crystalline peaks and the amorphous halo.

## Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of PBA, including the melting temperature ( $T_m$ ), crystallization temperature ( $T_c$ ), and the enthalpy of fusion ( $\Delta H_m$ ), which is related to the degree of crystallinity.

- Instrument: A differential scanning calorimeter.
- Sample Preparation: A small amount of PBA (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed aluminum pan is used as a reference.
- Thermal Program:
  - First Heating Scan: The sample is heated from room temperature (e.g.,  $25^\circ\text{C}$ ) to a temperature above its melting point (e.g.,  $80^\circ\text{C}$ ) at a constant heating rate (e.g.,

10°C/min). This scan erases the previous thermal history of the sample.

- Cooling Scan: The sample is then cooled from the melt (80°C) to a low temperature (e.g., -20°C) at a controlled cooling rate (e.g., 10°C/min) to observe the crystallization behavior.
- Second Heating Scan: The sample is reheated from -20°C to 80°C at the same heating rate (10°C/min) to study the melting behavior of the crystals formed during the controlled cooling.
- To study the formation of specific polymorphs: After the first heating scan, the sample is rapidly cooled to a specific isothermal crystallization temperature and held for a period of time (e.g., 1 hour) before the second heating scan.
- Atmosphere: The experiment is conducted under a nitrogen atmosphere with a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
- Data Analysis: The melting temperature is determined as the peak temperature of the endothermic melting event. The enthalpy of fusion is calculated by integrating the area of the melting peak. The degree of crystallinity ( $X_c$ ) can be calculated using the following equation:  
$$X_c (\%) = (\Delta H_m / \Delta H^\circ_m) \times 100$$
where  $\Delta H_m$  is the measured enthalpy of fusion and  $\Delta H^\circ_m$  is the theoretical enthalpy of fusion for 100% crystalline PBA.

## Fourier-Transform Infrared (FTIR) Spectroscopy

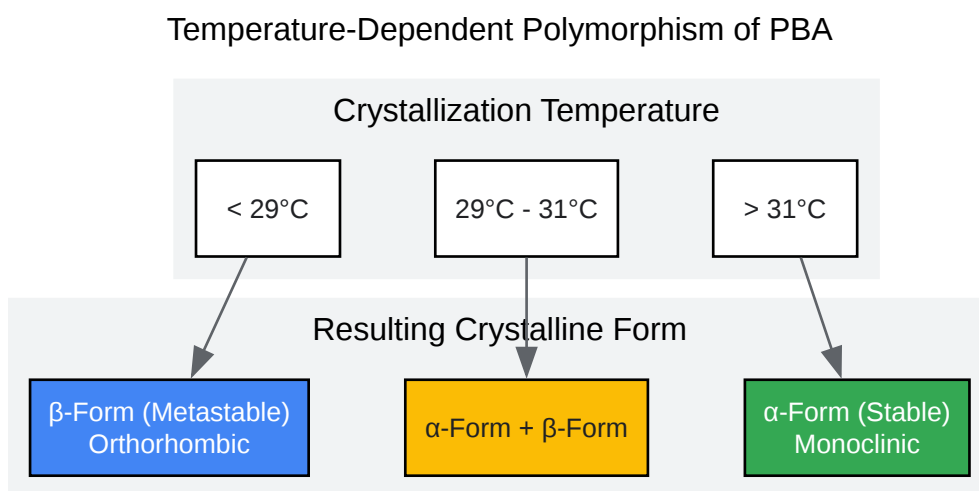
FTIR spectroscopy is a valuable tool for identifying the different polymorphic forms of PBA based on their characteristic vibrational bands.

- Instrument: A Fourier-transform infrared spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the PBA film or powder is placed in direct contact with the ATR crystal (e.g., diamond or zinc selenide).
- Experimental Parameters:
  - Spectral Range: 4000 to 600  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .

- Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The  $\alpha$  and  $\beta$  forms of PBA have distinct infrared absorption bands. The  $\beta$ -form has a characteristic band around  $930\text{ cm}^{-1}$ , which is absent in the  $\alpha$ -form.[5][6] Other spectral differences can be observed in the regions of  $1485\text{ cm}^{-1}$ ,  $1271\text{ cm}^{-1}$ , and  $1183\text{ cm}^{-1}$ . [6] The relative amounts of the two polymorphs in a mixed sample can be estimated by analyzing the intensities of these characteristic bands.

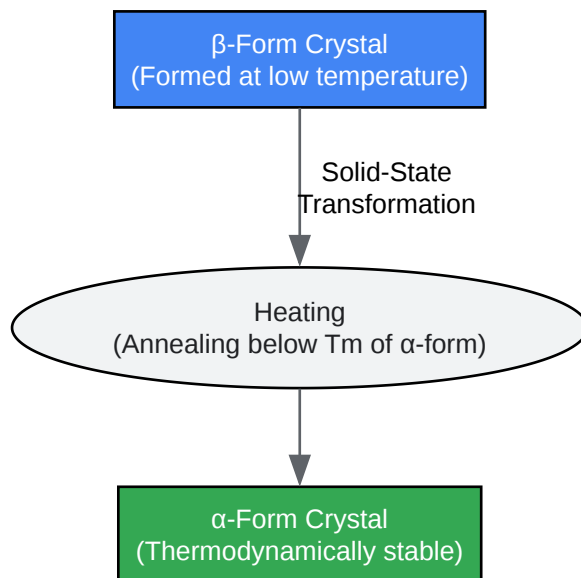
## Visualizations

The following diagrams illustrate the key relationships in the crystalline structure of poly(butylene adipate).



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Caption: Temperature-dependent formation of PBA's crystalline polymorphs.

$\beta$  to  $\alpha$  Crystalline Transformation in PBA

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Caption: Transformation of the metastable  $\beta$ -form to the stable  $\alpha$ -form upon heating.

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